6-Aminoheptanoic acid hydrochloride
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Overview
Description
6-Aminoheptanoic acid hydrochloride is an organic compound with the molecular formula C7H16ClNO2. It is a derivative of heptanoic acid, featuring an amino group at the sixth carbon position and a hydrochloride salt form. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
6-Aminoheptanoic acid hydrochloride, also known as ε-aminocaproic acid, ε-Ahx, or 6-aminohexanoic acid, is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes that bind to the lysine residue, such as plasmin . Plasmin is an enzyme responsible for fibrinolysis, the process of breaking down fibrin clots .
Mode of Action
This compound acts as an effective inhibitor for enzymes that bind to the lysine residue . It interacts with its targets by binding to the lysine binding sites of plasmin, thereby inhibiting the enzyme’s ability to bind to fibrin and preventing fibrinolysis .
Biochemical Pathways
The compound affects the fibrinolytic pathway, which is responsible for the breakdown of blood clots . By inhibiting plasmin, this compound prevents the degradation of fibrin, thereby reducing fibrinolysis and promoting blood clot stability .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of fibrinolysis . This results in the stabilization of blood clots and can be beneficial in the treatment of certain bleeding disorders . On a cellular level, the compound’s action can lead to a decrease in bleeding and an increase in clot stability .
Biochemical Analysis
Biochemical Properties
6-Aminoheptanoic acid hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . This makes it an effective treatment for certain bleeding disorders .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an inhibitor of proteolytic enzymes. By inhibiting plasmin, it can prevent fibrinolysis, a process that breaks down blood clots . This can influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes that bind to the lysine residue, such as plasmin . This can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in the polymerization of Nylon-6, where it is formed by ring-opening hydrolysis of caprolactam
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoheptanoic acid hydrochloride typically involves the reaction of 6-bromoheptanoic acid with ammonia or an amine source. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by an amino group. The resulting 6-aminoheptanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminoheptanoic acid derivatives.
Scientific Research Applications
6-Aminoheptanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
6-Aminohexanoic acid (ε-aminocaproic acid): A similar compound with one less carbon atom, used as an antifibrinolytic agent.
7-Aminoheptanoic acid: A structural isomer with the amino group at a different position.
Uniqueness: 6-Aminoheptanoic acid hydrochloride is unique due to its specific chain length and the position of the amino group, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
6-aminoheptanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(8)4-2-3-5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEKDKLUJJQBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854217-66-6 |
Source
|
Record name | 6-aminoheptanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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